The synthesis of Etoricoxib-13C,d3 involves several chemical reactions that modify the base structure of Etoricoxib to incorporate carbon-13 and deuterium isotopes. The general synthetic route includes:
Technical details regarding specific reaction conditions, catalysts, and yields can be found in patent literature and chemical synthesis journals .
Etoricoxib-13C,d3 has a molecular formula of and features a bipyridine core structure. The incorporation of carbon-13 isotopes alters the mass but not the chemical properties significantly.
This structure allows for effective interaction with the COX-2 enzyme while the isotopic labeling facilitates tracing in metabolic studies .
Etoricoxib-13C,d3 participates in various chemical reactions that are crucial for understanding its behavior in biological systems. Some notable reactions include:
These reactions are essential for pharmacokinetic studies and provide insight into how Etoricoxib-13C,d3 behaves in vivo .
Etoricoxib acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2). By inhibiting this enzyme, it reduces the production of prostaglandins from arachidonic acid, leading to decreased inflammation and pain perception.
The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Etoricoxib-13C,d3 exhibits several physical and chemical properties relevant to its application:
These properties are critical for formulation development and understanding its behavior during analytical testing .
Etoricoxib-13C,d3 is primarily used in scientific research settings, particularly in pharmacokinetic studies where understanding drug metabolism is crucial. Its applications include:
Etoricoxib-¹³C,d₃ features a central 2,3'-bipyridine core, where isotopic labeling occurs at the methylsulfonyl group (¹³C and three deuterium atoms). The synthesis typically follows a convergent strategy:
Table 1: Isotopic Labeling Sites in Etoricoxib-¹³C,d₃
Position | Isotope | Chemical Group | Synthetic Precursor |
---|---|---|---|
Methyl carbon | ¹³C | Methylsulfonyl (SO₂-¹³CD₃) | K¹³CN → CD₃¹³CO₂H |
Methyl hydrogens | d₃ | Methylsulfonyl (SO₂-¹³CD₃) | CD₃I + Mg → CD₃MgI |
Bipyridine core | None | 5-Chloro-6'-methyl-2,3'-bipyridine | Unlabeled boronic acid/bromide |
Labeling site selection balances metabolic stability, synthetic feasibility, and analytical utility:
Producing kilogram-scale Etoricoxib-¹³C,d₃ faces hurdles:
Table 2: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Synthesis | Mitigation Approach |
---|---|---|
High-cost isotopes | 70% total production cost | Optimize stoichiometry (e.g., 1.05 eq CD₃¹³CH₂SO₂Cl) |
Deuterium exchange | Reduces atom D to <95% | Use anhydrous DMF-d₇; pH-controlled reactions |
Purification complexity | Co-elution of labeled/unlabeled species | Chiral HPLC with deuterated methanol mobile phase |
Catalytic inefficiency | Pd catalyst poisoning by sulfur | Ligand design (XPhos Pd G3) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1